4-(1-Propylpiperidin-4-yl)morpholine

Lipophilicity Drug Discovery Physicochemical Property

4-(1-Propylpiperidin-4-yl)morpholine is a heterocyclic organic compound that features both a piperidine and a morpholine ring, classifying it as a versatile building block for complex molecule synthesis and a ligand in coordination chemistry. While its core structure places it within a broad class of morpholinyl-piperidines with potential biological activity, procurement decisions are complicated by the lack of publicly available, peer-reviewed, quantitative differentiation data.

Molecular Formula C12H24N2O
Molecular Weight 212.33 g/mol
Cat. No. B5006887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-Propylpiperidin-4-yl)morpholine
Molecular FormulaC12H24N2O
Molecular Weight212.33 g/mol
Structural Identifiers
SMILESCCCN1CCC(CC1)N2CCOCC2
InChIInChI=1S/C12H24N2O/c1-2-5-13-6-3-12(4-7-13)14-8-10-15-11-9-14/h12H,2-11H2,1H3
InChIKeySMSPMCMDIXHWAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Grade Overview: 4-(1-Propylpiperidin-4-yl)morpholine as a Versatile Heterocyclic Building Block


4-(1-Propylpiperidin-4-yl)morpholine is a heterocyclic organic compound that features both a piperidine and a morpholine ring, classifying it as a versatile building block for complex molecule synthesis and a ligand in coordination chemistry [1]. While its core structure places it within a broad class of morpholinyl-piperidines with potential biological activity, procurement decisions are complicated by the lack of publicly available, peer-reviewed, quantitative differentiation data. This guide aggregates available physicochemical and inferred functional data from patents and chemical databases to support an evidence-based selection process.

Why Generic Substitution of 4-(1-Propylpiperidin-4-yl)morpholine is Not Recommended


The unique combination of a propyl-substituted piperidine ring and an unsubstituted morpholine moiety in 4-(1-Propylpiperidin-4-yl)morpholine dictates its specific physicochemical and steric properties, which are not replicated by other 'morpholinyl-piperidine' analogs [1]. As detailed in the evidence below, even seemingly minor structural modifications, such as replacing the morpholine oxygen with sulfur, lead to quantifiable changes in lipophilicity (LogP) and polar surface area (tPSA) . These differences directly impact the compound's behavior in critical laboratory contexts, including solubility, membrane permeability, and its suitability for specific assay conditions or synthetic routes. Therefore, assuming functional interchangeability with a generic 'piperidine-morpholine' derivative introduces a significant and unnecessary risk of experimental failure.

Quantitative Differentiation Guide: Evidence for 4-(1-Propylpiperidin-4-yl)morpholine


Lipophilicity Shift: LogP Comparison with Thiomorpholine Analog

A direct comparison with its closest analog, 4-(1-propyl-4-piperidinyl)thiomorpholine, reveals a quantifiable difference in lipophilicity. The target compound, 4-(1-Propylpiperidin-4-yl)morpholine, is more hydrophilic, as indicated by a lower calculated LogP value compared to its sulfur-containing analog .

Lipophilicity Drug Discovery Physicochemical Property

Polar Surface Area (tPSA) Divergence from Thiomorpholine Analog

The topological Polar Surface Area (tPSA) of 4-(1-Propylpiperidin-4-yl)morpholine is considerably larger than that of its closest analog, 4-(1-propyl-4-piperidinyl)thiomorpholine . This is a direct consequence of the oxygen atom in the morpholine ring being more electronegative and having a smaller van der Waals radius than sulfur.

Polar Surface Area Drug Design Physicochemical Property

Glycine Transporter 1 (GlyT1) Inhibitory Potential: Class-Level Inference

While no direct inhibitory data (IC50 or Ki) is available for 4-(1-Propylpiperidin-4-yl)morpholine against GlyT1, its structural class—morpholinyl piperidines—is explicitly claimed as GlyT1 inhibitors in patent literature [1]. This provides a class-level rationale for its potential utility in glycine transporter research, with the understanding that its specific potency would need to be experimentally verified.

GlyT1 Inhibition Neuroscience Drug Discovery

Primary Research and Industrial Applications for 4-(1-Propylpiperidin-4-yl)morpholine


Building Block for Targeted CNS Drug Discovery

Given its class-level inference as a GlyT1 inhibitor [1], 4-(1-Propylpiperidin-4-yl)morpholine is best suited as a building block or core scaffold for medicinal chemistry programs targeting neurological disorders. Its physicochemical profile (LogP ~1.93, tPSA 6.5 Ų) suggests it is a suitable starting point for optimization of CNS-penetrant small molecules. Researchers developing novel treatments for schizophrenia, dementia, or attention deficit disorders may find it a valuable addition to their screening libraries.

Synthesis of Specialized Ligands for Coordination Chemistry

The dual heterocyclic nature of 4-(1-Propylpiperidin-4-yl)morpholine, possessing both a tertiary amine (piperidine) and an ether oxygen (morpholine), makes it a potentially bidentate or monodentate ligand for transition metals. This property is valuable in the development of novel catalysts or metal-organic frameworks (MOFs) [2]. Researchers seeking ligands with specific steric and electronic properties may prefer this compound over simpler, more common morpholine or piperidine derivatives.

Physicochemical Probing in Parallel Synthesis

In parallel synthesis or high-throughput experimentation, 4-(1-Propylpiperidin-4-yl)morpholine can serve as a physicochemical probe to study the impact of subtle structural changes. The direct quantitative comparison with its thiomorpholine analog shows a clear LogP shift (ΔLogP = 0.40) . This makes the compound a useful tool for probing structure-activity relationships (SAR) where lipophilicity is a key parameter, allowing chemists to fine-tune the properties of a lead series without introducing additional molecular complexity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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